molecular formula C18H17ClN2O4 B5339410 2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

Cat. No. B5339410
M. Wt: 360.8 g/mol
InChI Key: PSQLZBVTGCHJQR-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as NSC 710305 or Furamidine. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is not fully understood. However, it is believed to inhibit the activity of several enzymes, including topoisomerase II and RNA polymerase. In addition, it has been reported to induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to induce DNA damage, leading to the activation of several signaling pathways, including the p53 pathway. Furthermore, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and RNA polymerase. In addition, it has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide in lab experiments is its broad-spectrum activity against several parasites, viruses, and cancer cells. Furthermore, it has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. However, one of the major limitations of using this compound in lab experiments is its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide. One of the major directions is to optimize the synthesis of this compound to improve its yield and purity. Furthermore, future studies should focus on elucidating the mechanism of action of this compound to gain a better understanding of its anti-parasitic, anti-cancer, and anti-viral activities. In addition, further studies should be conducted to evaluate the pharmacokinetic properties of this compound, including its bioavailability, metabolism, and toxicity. Finally, future research should also focus on developing novel analogs of this compound with improved pharmacological properties and activity against a broader range of diseases.

Synthesis Methods

2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide can be synthesized by reacting 2-chlorobenzoyl chloride with 2-(2-furyl)vinylmorpholine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 4-morpholinylcarbonyl chloride to obtain the final product. The synthesis of this compound has been reported in several research papers, and the yield can be optimized by modifying the reaction conditions.

Scientific Research Applications

2-chloro-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its anti-parasitic, anti-cancer, and anti-viral activities. It has been shown to inhibit the growth of several parasitic organisms, including Trypanosoma brucei and Leishmania donovani. In addition, it has also been reported to exhibit anti-cancer activity against several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. Furthermore, it has been evaluated for its anti-viral activity against several viruses, including hepatitis B virus and human immunodeficiency virus (HIV).

properties

IUPAC Name

2-chloro-N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-15-6-2-1-5-14(15)17(22)20-16(12-13-4-3-9-25-13)18(23)21-7-10-24-11-8-21/h1-6,9,12H,7-8,10-11H2,(H,20,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQLZBVTGCHJQR-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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